L-741,626

Descripción general

Descripción

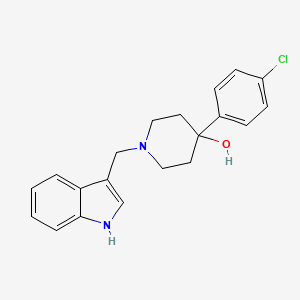

L-741,626 es un compuesto químico conocido por su papel como un potente y selectivo antagonista para el receptor de dopamina D2. Tiene buena selectividad sobre los subtipos relacionados D3 y D4 y otros receptores . Este compuesto se utiliza ampliamente en la investigación de laboratorio para estudiar la función cerebral, particularmente en la distinción de las respuestas mediadas por D2 de las producidas por el subtipo D3 estrechamente relacionado .

Aplicaciones Científicas De Investigación

L-741,626 tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

L-741,626 ejerce sus efectos al actuar como un antagonista selectivo para el receptor de dopamina D2. Esto significa que se une al receptor D2 y bloquea la acción de la dopamina, un neurotransmisor que juega un papel clave en los centros de recompensa y placer del cerebro . Los objetivos moleculares involucrados incluyen los receptores D2, D3 y D4, con this compound mostrando la mayor afinidad por el receptor D2 . Las vías involucradas en su mecanismo de acción incluyen la inhibición de la transducción de señales mediada por dopamina, que puede afectar varios procesos fisiológicos y conductuales .

Análisis Bioquímico

Biochemical Properties

L-741,626 plays a significant role in biochemical reactions involving dopamine receptors. It interacts primarily with the dopamine D2 receptor, where it acts as an antagonist. This interaction inhibits the receptor’s activity, preventing dopamine from binding and activating the receptor. The compound has a high affinity for the D2 receptor, with a dissociation constant (Ki) of 2.4 nM. It also exhibits lower affinity for the D3 and D4 receptors, with Ki values of 100 nM and 220 nM, respectively . By blocking the D2 receptor, this compound can modulate various downstream signaling pathways and physiological responses.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In neuronal cells, it inhibits dopamine-mediated signaling by blocking the D2 receptor. This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to reduce the activity of adenylate cyclase, an enzyme involved in the production of cyclic AMP (cAMP), a key second messenger in cellular signaling. By decreasing cAMP levels, this compound can alter the activity of protein kinase A (PKA) and other downstream effectors, ultimately affecting cellular function and behavior .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the dopamine D2 receptor. As an antagonist, this compound binds to the receptor’s active site, preventing dopamine from binding and activating the receptor. This binding interaction inhibits the receptor’s ability to initiate downstream signaling cascades, such as the inhibition of adenylate cyclase and the reduction of cAMP levels. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins involved in dopamine signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular responses. This compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation or other chemical changes. Long-term exposure to this compound can lead to adaptive responses in cells, such as changes in receptor expression or signaling pathway activity. These temporal effects should be carefully considered when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound can effectively block the D2 receptor and modulate dopamine signaling without causing significant adverse effects. At higher doses, the compound may produce toxic or adverse effects, such as motor impairments or changes in behavior. Threshold effects may also be observed, where a certain dose is required to achieve a measurable effect on dopamine signaling or cellular function .

Metabolic Pathways

This compound is involved in metabolic pathways related to dopamine signaling. It interacts with enzymes and cofactors involved in the synthesis, degradation, and regulation of dopamine and its receptors. For example, this compound can influence the activity of enzymes such as tyrosine hydroxylase, which is involved in dopamine synthesis, and monoamine oxidase, which is involved in dopamine degradation. By modulating these metabolic pathways, this compound can affect the overall levels and activity of dopamine in the brain .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its effects on dopamine receptors. Within cells, this compound may interact with transporters or binding proteins that facilitate its movement and localization. The compound’s distribution can also be influenced by factors such as lipid solubility and tissue permeability .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound is primarily localized to the plasma membrane, where it interacts with dopamine receptors. It may also be found in other cellular compartments, such as endosomes or lysosomes, where it can influence receptor trafficking and degradation. Post-translational modifications, such as phosphorylation or ubiquitination, can also affect the localization and activity of this compound .

Métodos De Preparación

L-741,626 se sintetiza a través de una serie de reacciones químicas que involucran reactivos y condiciones específicasLas condiciones de reacción a menudo incluyen el uso de disolventes como el dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones . Los métodos de producción industrial para this compound no están ampliamente documentados, pero el compuesto generalmente se prepara en laboratorios de investigación siguiendo protocolos sintéticos establecidos .

Análisis De Reacciones Químicas

L-741,626 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos en el compuesto por otro átomo o grupo de átomos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución . Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Comparación Con Compuestos Similares

L-741,626 es único en su alta selectividad para el receptor D2 en comparación con otros compuestos similares. Algunos compuestos similares incluyen:

Haloperidol: Un fármaco antipsicótico conocido que también se dirige al receptor D2 pero con menos selectividad.

This compound destaca por su capacidad para distinguir entre los subtipos D2 y D3, lo que lo hace particularmente útil en la investigación centrada en estos receptores .

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-1-(1H-indol-3-ylmethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O/c21-17-7-5-16(6-8-17)20(24)9-11-23(12-10-20)14-15-13-22-19-4-2-1-3-18(15)19/h1-8,13,22,24H,9-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLBLNMUONVVVPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30230974 | |

| Record name | 3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81226-60-0 | |

| Record name | 4-(4-Chlorophenyl)-1-(1H-indol-3-ylmethyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81226-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081226600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-741,626 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTW4A6SW92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

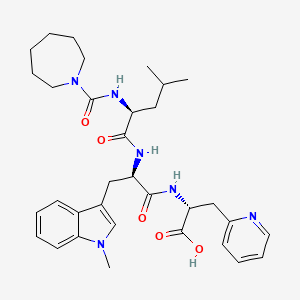

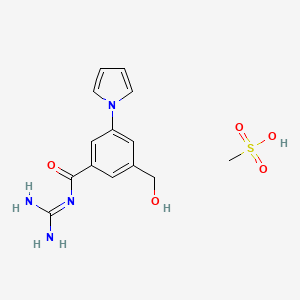

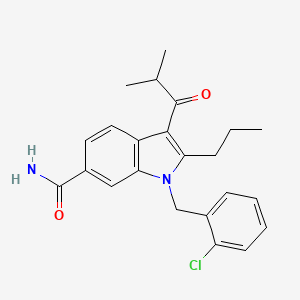

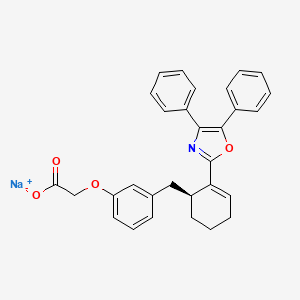

Feasible Synthetic Routes

Q1: What is the primary target of L-741,626?

A1: this compound is a selective antagonist of dopamine D2 receptors. [, , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with dopamine D2 receptors?

A2: this compound binds to dopamine D2 receptors and blocks their activation by endogenous dopamine or exogenous agonists. [, , , , , , , , , , , , , , , , , , , , ]

Q3: Does this compound show selectivity for dopamine D2 receptors over other subtypes like D3?

A3: While this compound exhibits a preference for D2 receptors, research indicates it can also antagonize D3 receptors at higher concentrations. Its selectivity for D2 over D3 is a subject of ongoing investigation. [, , , , , , , , , , , , , , , , , , , , , ]

Q4: What are the downstream effects of this compound binding to dopamine D2 receptors?

A4: this compound, by antagonizing D2 receptors, can influence various physiological processes and behaviors, including:

- Reduced Nicotine and Food Intake: Studies show this compound decreases operant responding for nicotine and food. []

- Attenuation of Cocaine Effects: this compound can attenuate cocaine's discriminative stimulus effects and reduce cocaine-seeking behavior. []

- Modulation of Airway Smooth Muscle Function: Research indicates this compound can inhibit forskolin-stimulated adenylyl cyclase activity in airway smooth muscle cells, potentially influencing airway relaxation. []

- Impact on Impulsivity: this compound has been shown to attenuate amphetamine-induced behavioral disinhibition, a form of impulsivity. []

Q5: Does the effect of this compound differ based on acute versus chronic administration?

A5: Yes, studies have shown that the effects of this compound on dopamine-related behaviors, such as cocaine self-administration, can differ significantly between acute and chronic treatment. Tolerance may develop to some effects with chronic administration. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[1-(2-Fluoropyridin-3-yl)-5-methyltriazol-4-yl]quinoline](/img/structure/B1673996.png)

![(3aR,5R,6R,7R,7aR)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]oxazole-6,7-diyl diacetate](/img/structure/B1673998.png)

![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-4,5-dihydroxyhex-2-enoate](/img/structure/B1674001.png)

![[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride](/img/structure/B1674004.png)